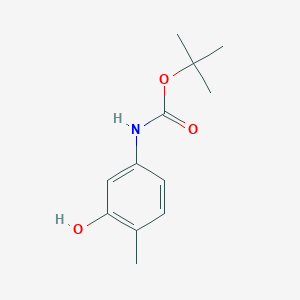

Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXABMONDYMFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345893-26-7 | |

| Record name | tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (3-hydroxy-4-methylphenyl)carbamate, a key intermediate in pharmaceutical and materials science. The methodologies detailed herein are grounded in established chemical principles, ensuring reproducibility and high purity of the final product. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's preparation and analytical validation.

Introduction and Significance

This compound is a valuable building block in organic synthesis. The presence of a Boc-protected amine, a phenolic hydroxyl group, and a methyl-substituted aromatic ring provides multiple reactive sites for further chemical modification. This trifunctional characteristic makes it an attractive precursor for the synthesis of complex molecules, including pharmacologically active agents and functional materials. The tert-butoxycarbonyl (Boc) group serves as a crucial amine protecting group, renowned for its stability in various reaction conditions and its facile, clean removal under acidic conditions.[1][2]

The strategic placement of the hydroxyl and methyl groups on the phenyl ring influences the electronic and steric properties of the molecule, allowing for regioselective reactions. Understanding the synthesis and thorough characterization of this intermediate is paramount to ensuring the quality and efficacy of downstream products.

Synthesis of this compound

The most direct and widely adopted method for the synthesis of this compound is the N-tert-butoxycarbonylation of 5-amino-2-cresol (also known as 3-hydroxy-4-methylaniline).[3] This reaction involves the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O), a common and efficient reagent for this transformation.[4][5]

Causality Behind Experimental Choices

-

Starting Material : 5-Amino-2-cresol is selected as the precursor due to its commercial availability and the strategic positioning of its functional groups. The amino group is more nucleophilic than the hydroxyl group, allowing for selective N-protection under appropriate basic conditions.

-

Reagent : Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for Boc protection.[2] It is a stable, easy-to-handle solid that reacts cleanly with amines to form the corresponding carbamates. The byproducts of the reaction, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying the purification process.[2]

-

Solvent and Base : A variety of solvents can be employed, with dichloromethane (DCM) and tetrahydrofuran (THF) being common choices due to their inert nature and ability to dissolve the reactants.[6] The reaction is typically carried out in the presence of a mild base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to neutralize the acid generated during the reaction and to activate the amine.[1][4]

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amino group of 5-amino-2-cresol attacks one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to tert-butanol and carbon dioxide.

Diagram of the Synthetic Pathway

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-2-cresol (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base : Add a suitable base, for instance, triethylamine (1.1-1.5 eq), to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc₂O : To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C (ice bath).

-

Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, the reaction mixture is typically diluted with water and the aqueous phase is extracted with an organic solvent like DCM or ethyl acetate.[6] The combined organic layers are then washed with saturated sodium bicarbonate solution and brine, and subsequently dried over anhydrous magnesium sulfate or sodium sulfate.[6]

-

Purification : The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford the pure this compound.

Comprehensive Characterization

A self-validating protocol for the characterization of the synthesized compound is crucial to confirm its identity, purity, and structural integrity. This involves a combination of spectroscopic and physical methods.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be acquired.

-

¹H NMR : The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key expected signals include a singlet for the nine equivalent protons of the tert-butyl group, distinct signals for the aromatic protons, a singlet for the methyl group protons, and broad singlets for the -NH and -OH protons.[7][8] The chemical shifts of the -NH and -OH protons can be confirmed by a D₂O exchange experiment, where these peaks disappear upon shaking the sample with a drop of deuterium oxide.[8]

-

¹³C NMR : The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Characteristic signals are expected for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, the aromatic carbons, and the methyl carbon.[7][9]

| Expected ¹H NMR Data (in CDCl₃) | Expected ¹³C NMR Data (in CDCl₃) |

| Singlet at ~1.5 ppm (9H, -C(CH₃)₃) | ~153 ppm (C=O, carbamate) |

| Singlet at ~2.2 ppm (3H, Ar-CH₃) | ~137 ppm (Ar-C) |

| Multiplets/Singlets for aromatic protons | ~120-130 ppm (Ar-CH) |

| Broad singlet for -NH proton | ~80 ppm (-C(CH₃)₃) |

| Broad singlet for -OH proton | ~28 ppm (-C(CH₃)₃) |

| ~16 ppm (Ar-CH₃) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| N-H stretch (carbamate) | 3100-3500 |

| C-H stretch (aromatic and aliphatic) | 2850-3100 |

| C=O stretch (carbamate) | 1680-1720 |

| C-N stretch | 1230-1360[10] |

| C-O stretch | 1000-1300 |

Reference spectra for similar compounds like aminophenols can provide context for peak assignments.[10][11][12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[13] For this compound (C₁₂H₁₇NO₃), the expected molecular weight is approximately 223.27 g/mol .[14] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the molecular formula.[7]

Physical Characterization

-

Melting Point : The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting range often indicates the presence of impurities.

-

Appearance : The physical state (e.g., solid, oil) and color of the purified compound should be recorded.

-

Solubility : The solubility of the compound in various organic solvents should be determined, which is useful for subsequent reactions and analyses.

Diagram of the Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and comprehensive characterization of this compound. By adhering to the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this versatile intermediate with high purity. The multi-technique characterization approach ensures a self-validating system, providing the necessary assurance of quality for its application in drug discovery and materials science.

References

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

- Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)

-

Supporting Information. Characterization Data of the Products. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents.

-

ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]

-

ResearchGate. IR double-resonance spectroscopy applied to the 4-aminophenol(H2O)1 cluster. [Link]

-

ResearchGate. FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. [Link]

-

NIST WebBook. 3-tert-Butyl-4-hydroxyanisole. [Link]

-

PubChem. tert-Butyl hydroxy(methyl)carbamate. [Link]

-

PubMed. Mass Spectrometry-Based Untargeted Plant Metabolomics. [Link]

-

PubChem. tert-Butyl 4-hydroxybenzylcarbamate. [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. tert-butyl 3-hydroxy-4-methylphenylcarbamate synthesis - chemicalbook [chemicalbook.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-Aminophenol(123-30-8) IR Spectrum [chemicalbook.com]

- 12. 2-Aminophenol(95-55-6) IR Spectrum [m.chemicalbook.com]

- 13. Mass Spectrometry-Based Untargeted Plant Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Abstract

This technical guide provides a detailed exploration of the essential spectroscopic techniques required for the structural elucidation and verification of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data. It delves into the causality behind experimental choices, provides validated protocols, and offers a deep interpretation of expected spectroscopic data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for the comprehensive analysis of this compound.

Introduction: The Importance of Spectroscopic Verification

This compound is a bifunctional molecule featuring a Boc-protected amine and a phenolic hydroxyl group. The tert-butoxycarbonyl (Boc) group is a crucial amine-protecting group in organic synthesis due to its stability in various conditions and its facile removal under acidic conditions.[1] The structural integrity of this intermediate is paramount for the successful synthesis of downstream target molecules.

Spectroscopic analysis provides an irrefutable "fingerprint" of a molecule, confirming its identity, purity, and structure.[2] In a drug development context, rigorous spectroscopic characterization is a non-negotiable component of quality control and regulatory submission. This guide establishes a self-validating framework for the analysis of this compound, ensuring that researchers can confidently verify their synthesis and proceed with their research objectives.

The synthesis of this compound is typically achieved via the reaction of 5-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[1] Understanding this synthesis route is critical as it informs the expected structure and potential side-products.

Below is the chemical structure of the target compound, which will be the basis for all subsequent spectroscopic predictions and interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum: Based on the structure of this compound and established chemical shift principles, the following proton signals are predicted. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with exchangeable protons (like -OH and -NH) as it forms hydrogen bonds, resulting in sharper, more visible signals compared to solvents like chloroform-d (CDCl₃).[3][4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| ~9.1 - 9.5 | Singlet, broad | 1H | Phenolic -OH | The phenolic proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature.[5] In DMSO-d₆, it is expected to be a sharp singlet. |

| ~8.8 - 9.2 | Singlet, broad | 1H | Carbamate N-H | The carbamate proton signal is also exchangeable. Its appearance confirms the presence of the carbamate linkage. |

| ~7.0 - 7.2 | Singlet or narrow multiplet | 1H | Aromatic C2-H | This proton is ortho to the -OH group and meta to the -NHBoc group. |

| ~6.8 - 7.0 | Doublet | 1H | Aromatic C6-H | This proton is ortho to the methyl group and ortho to the -NHBoc group. |

| ~6.6 - 6.8 | Doublet | 1H | Aromatic C5-H | This proton is meta to both the -OH and -NHBoc groups. |

| ~2.10 | Singlet | 3H | Ar-CH₃ | The methyl group on the aromatic ring is a sharp singlet as it has no adjacent protons to couple with. |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent, resulting in a strong, sharp singlet. This signal is a hallmark of the Boc-protecting group.[6] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard proton spectrum. To confirm the identity of the -OH and -NH protons, a D₂O exchange experiment can be performed: add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -OH and -NH protons will disappear or significantly diminish.[7]

Diagram: ¹H NMR Workflow

Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy: Carbon Backbone Verification

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectrum:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Key Insights |

| ~153 | Carbamate C=O | The carbonyl carbon of the carbamate group is deshielded and appears significantly downfield. This is a key signal confirming Boc protection.[6] |

| ~148 | Ar C-OH | The aromatic carbon attached to the hydroxyl group. |

| ~138 | Ar C-NHBoc | The aromatic carbon attached to the carbamate nitrogen. |

| ~130 | Ar C-CH₃ | The aromatic carbon bearing the methyl group. |

| ~120 | Ar C-H | Aromatic methine carbon. |

| ~115 | Ar C-H | Aromatic methine carbon. |

| ~112 | Ar C-H | Aromatic methine carbon. |

| ~79 | Quaternary -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a characteristic, often weak, signal.[6] |

| ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group give a strong, sharp signal.[6] |

| ~16 | Ar-CH₃ | The carbon of the methyl group attached to the aromatic ring. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use a standard NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.[2]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~3400 - 3200 | O-H stretch (Phenol) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. This is a key indicator of the phenolic group.[8][9] |

| ~3350 | N-H stretch (Carbamate) | Medium | This peak may be resolved from or overlap with the broad O-H stretch. Its presence confirms the carbamate group. |

| ~3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the benzene ring. |

| ~2980 - 2850 | Aliphatic C-H stretch | Medium-Strong | Arises from the methyl and tert-butyl groups. |

| ~1720 - 1680 | C=O stretch (Carbamate) | Strong, Sharp | This is one of the most diagnostic peaks. Its strong, sharp appearance is definitive proof of the carbamate functional group from the Boc protection.[6] |

| ~1600, ~1520 | C=C stretch (Aromatic Ring) | Medium-Strong | These absorptions are characteristic of the benzene ring. |

| ~1250, ~1160 | C-O stretch, C-N stretch | Strong | These signals in the fingerprint region are associated with the carbamate and phenol C-O bonds. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample with the ATR anvil to ensure good contact and collect the sample spectrum.

Diagram: Key IR Absorptions

Key IR Absorptions for Structure Confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[10]

Expected Mass Spectrum Data (Positive Ion ESI):

-

Molecular Formula: C₁₂H₁₇NO₃

-

Exact Mass: 223.1208

-

Molecular Weight: 223.27 g/mol

| m/z (Daltons) | Ion | Rationale & Key Insights |

| 224.1281 | [M+H]⁺ | The protonated molecule is often the base peak in ESI-MS. Its detection confirms the molecular weight of the compound. |

| 246.1100 | [M+Na]⁺ | The sodium adduct is commonly observed and provides further confirmation of the molecular weight. |

| 168.0811 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da). This is a highly characteristic fragmentation pathway for Boc-protected compounds.[1] |

| 124.0706 | [M+H - 100]⁺ | Loss of the Boc group (C₅H₈O₂). This fragmentation results from the loss of isobutylene and CO₂, leaving the protonated 5-amino-2-methylphenol. |

| 57.0704 | [C₄H₉]⁺ | The tert-butyl cation is a very common and stable fragment from the Boc group, often appearing as a prominent peak. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Perform tandem MS (MS/MS) on the [M+H]⁺ ion (m/z 224.1) to confirm the characteristic fragmentation patterns.

Diagram: Boc Group Fragmentation Pathway

Characteristic ESI-MS Fragmentation.

Conclusion: A Validated Approach to Structural Certainty

The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification of this compound. By following the protocols and interpretive logic outlined in this guide, researchers can establish a self-validating system of analysis. The predicted data serves as a benchmark for experimental results, ensuring that the structural integrity of this vital synthetic intermediate is confirmed with the highest degree of confidence. This rigorous approach underpins scientific integrity and accelerates the path of drug discovery and development.

References

-

Reddit. (2023). Hydroxyl Groups in NMR. Retrieved from [Link]

-

Gervais, C., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

- Oguro et al. (2012). Fused heterocycle derivatives. U.S. Patent 8,304,557.

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides.... Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Exarchou, V., et al. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

University of Regina. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Prep Guide for Chemists. Retrieved from [Link]

-

van der Hulst, M., et al. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

Sources

- 1. 2835-95-2 | 5-Amino-2-methylphenol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. rsc.org [rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

"Tert-butyl (3-hydroxy-4-methylphenyl)carbamate" physical and chemical properties

An In-depth Technical Guide to Tert-butyl (3-hydroxy-4-methylphenyl)carbamate

Abstract: This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis and pharmaceutical development. We will delve into its core physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. Furthermore, this document outlines its applications, particularly as a versatile building block, and provides essential safety and handling protocols for laboratory professionals. The information is structured to support researchers, chemists, and drug development professionals in leveraging this compound's unique characteristics for advanced scientific applications.

Physicochemical Properties and Molecular Structure

This compound (CAS No. 345893-26-7) is a substituted aromatic carbamate. The molecule incorporates a phenolic hydroxyl group, a methyl group, and a tert-butoxycarbonyl (Boc) protected amine on a benzene ring. This combination of functional groups dictates its solubility, reactivity, and utility as a synthetic intermediate. The bulky, lipophilic Boc group provides stability and allows for controlled deprotection, a cornerstone of modern peptide and medicinal chemistry.[1]

The molecular structure is visualized below:

Caption: Chemical structure of this compound.

A summary of its key physical and chemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 345893-26-7 | [2] |

| Molecular Formula | C12H17NO3 | [2] |

| Molecular Weight | 223.27 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Off-white to yellow solid | |

| Purity | ≥95.00% | [2] |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols[3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 5-amino-2-methylphenol (also known as 5-amino-o-cresol) with di-tert-butyl dicarbonate (Boc)₂O.[4] This reaction is a standard method for introducing the Boc protecting group onto an amine.

Causality in Experimental Design:

-

Choice of Reagents: 5-Amino-o-cresol provides the core phenyl ring with the required hydroxyl and methyl substituents in the correct positions. (Boc)₂O is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without interfering with the reaction.[3]

-

Temperature Control: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[3]

Step-by-Step Synthesis Protocol

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-o-cresol in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution portion-wise while stirring. A slight molar excess of (Boc)₂O (e.g., 1.1 equivalents) is typically used.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.[3]

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities, followed by brine to remove excess water.[3]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this molecule is dominated by its two primary functional groups: the phenolic hydroxyl group and the Boc-protected amine.

-

Phenolic -OH Group: The hydroxyl group is weakly acidic and can be deprotonated with a suitable base. It can undergo O-alkylation or O-acylation to introduce a variety of substituents. This functional handle is crucial for building more complex molecular architectures.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to cleavage under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent).[1] This selective deprotection is a key step in multi-step syntheses, revealing the free amine for subsequent reactions like amide bond formation or alkylation.

Caption: Acid-catalyzed deprotection of the Boc group to yield the free amine.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[5] Its bifunctional nature allows it to be incorporated into larger structures through reactions at both the hydroxyl and (deprotected) amino groups.

The carbamate moiety itself is a common feature in drug design, often used as a stable and cell-permeable surrogate for a peptide bond.[1] The specific substitution pattern of this compound makes it a precursor for molecules targeting a variety of biological systems. For instance, substituted hydroxyphenyl derivatives are core structures in compounds developed as androgen receptor antagonists for cancer therapy and in the development of CFTR potentiators for cystic fibrosis treatment.[5][6]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful if swallowed.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[9]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and incompatible materials like strong acids and bases.[7]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

-

References

-

Pharmaffiliates. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Available at: [Link]

-

PubChem. tert-Butyl hydroxy(methyl)carbamate. Available at: [Link]

-

ACS Publications. Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Available at: [Link]

-

PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 95.00% | CAS: 345893-26-7 | AChemBlock [achemblock.com]

- 3. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 4. tert-butyl 3-hydroxy-4-methylphenylcarbamate synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to CAS 345893-26-7: Structure and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and nomenclature of the compound identified by CAS number 345893-26-7. As a pivotal molecule in various research and development endeavors, a thorough understanding of its structural characteristics and formal naming conventions is paramount for clear communication and unambiguous identification in scientific literature and patent applications.

Chemical Identity

The compound registered under CAS number 345893-26-7 is a carbamate derivative of 2-methyl-5-aminophenol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 345893-26-7 |

| Molecular Formula | C12H17NO3[1][2][3] |

| Molecular Weight | 223.27 g/mol [2][3] |

| SMILES | O=C(OC(C)(C)C)NC1=CC=C(C)C(O)=C1[4][5] |

Nomenclature

The systematic naming of this compound follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). Understanding the different naming conventions is crucial for searching chemical databases and literature.

-

IUPAC Name: The formally accepted IUPAC name is tert-butyl (3-hydroxy-4-methylphenyl)carbamate [4]. This name explicitly describes the ester functional group as a tert-butyl ester of a carbamic acid, which is substituted on the nitrogen with a 3-hydroxy-4-methylphenyl group.

-

Systematic Name: Another correct systematic name is Carbamic acid, N-(3-hydroxy-4-methylphenyl)-, 1,1-dimethylethyl ester [2]. This nomenclature variation names the parent structure as carbamic acid and details its substituents.

-

Common Synonyms: In commercial and research contexts, several synonyms are frequently used:

The synonym "5-(Boc-amino)-2-methylphenol" is particularly descriptive for chemists familiar with protecting group strategies, as it clearly indicates a phenol with a Boc-protected amine.

Chemical Structure

The molecular structure of CAS 345893-26-7 is composed of a substituted benzene ring at its core. The key structural features are illustrated in the diagram below.

Structural Features:

-

Aromatic Ring: A central phenyl ring is substituted at positions 1, 3, and 4 (following IUPAC numbering relative to the carbamate group).

-

Carbamate Group: A carbamate functional group (-NHCOO-) links the phenyl ring to the tert-butyl group.

-

tert-Butoxycarbonyl (Boc) Group: This bulky protecting group is attached to the nitrogen of the carbamate. It is known for its stability under many reaction conditions and its facile removal under acidic conditions.

-

Hydroxyl Group: A phenolic hydroxyl (-OH) group is located at the 3-position of the ring.

-

Methyl Group: A methyl (-CH3) group is attached at the 4-position of the ring.

Physicochemical Properties

A summary of the predicted and available physicochemical properties is provided below. These properties are essential for designing experimental protocols, including dissolution, formulation, and storage.

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 298.6 ± 33.0 °C (Predicted) | [2] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.04 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Synthesis and Application Insights

While a detailed synthesis protocol is beyond the scope of this guide, the structure of CAS 345893-26-7 suggests a common synthetic route involving the reaction of 5-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

Sources

- 1. Carbamic acid, (3-hydroxy-4-methylphenyl)-, 1,1-dimethylethyl ester [345893-26-7] | King-Pharm [king-pharm.com]

- 2. tert-butyl 3-hydroxy-4-methylphenylcarbamate | 345893-26-7 [chemicalbook.com]

- 3. tert-Butyl n-(3-hydroxy-4-methylphenyl)carbamate - CAS:345893-26-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound 95.00% | CAS: 345893-26-7 | AChemBlock [achemblock.com]

- 5. ivychem.com [ivychem.com]

A Technical Guide to the Synthesis of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate: Starting Materials and Core Methodologies

Abstract: This guide provides a detailed technical overview for the synthesis of tert-butyl (3-hydroxy-4-methylphenyl)carbamate, a valuable intermediate in pharmaceutical and chemical research. We will dissect the synthetic strategy, focusing on the logical selection of starting materials and the critical parameters of each reaction step. This document furnishes researchers and drug development professionals with field-proven protocols, mechanistic insights, and safety considerations essential for a successful and reproducible synthesis.

Retrosynthetic Analysis and Primary Synthetic Pathway

The synthesis of this compound is most efficiently approached through a two-step sequence starting from a commercially available nitrophenol derivative. The core logic involves the formation of the carbamate bond as the final key transformation.

Retrosynthetic Logic: The target molecule is an N-protected aminophenol. The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, typically installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[1] This points to 3-amino-2-methylphenol (also known as 5-amino-o-cresol) as the immediate precursor. Aromatic amines are commonly and cleanly synthesized via the reduction of the corresponding nitro compound. Therefore, the most practical starting material is 2-methyl-3-nitrophenol .[2]

The overall synthetic pathway is outlined below:

Caption: Overall synthetic route to the target compound.

Synthesis of the Key Intermediate: 3-Amino-2-methylphenol

The reduction of the nitro group in 2-methyl-3-nitrophenol is the critical first step. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and straightforward workup, where the primary byproduct is water.

Core Reaction: 2-methyl-3-nitrophenol + H₂ (gas) --(Pd/C catalyst)--> 3-amino-2-methylphenol

Expertise in Practice: Causality Behind Experimental Choices

-

Catalyst Selection: 10% Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups. It offers excellent activity and can be easily removed by filtration post-reaction.

-

Solvent: Anhydrous ethanol is an ideal solvent as it readily dissolves the starting material and is compatible with the reaction conditions.

-

Pressure: A moderate hydrogen pressure (e.g., 40 psi) is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.[3]

Experimental Protocol: Catalytic Hydrogenation

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). This procedure must be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction vessel must be properly purged to remove air before introducing hydrogen.[4][5][6]

-

Vessel Preparation: Charge a hydrogenation flask or Parr shaker vessel with 2-methyl-3-nitrophenol (1.0 eq).

-

Solvent Addition: Add anhydrous ethanol to dissolve the starting material.

-

Inerting: Securely seal the vessel and purge thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen.[5]

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on carbon (typically 5-10 mol %). Caution: Dry Pd/C can ignite in the presence of air or flammable solvents.[4][7] It is often handled as a water-wet paste to mitigate this risk.

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 40 psi).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and progress can be monitored by the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel again with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is saturated with hydrogen and can ignite upon exposure to air. Do not allow it to dry.[6] Quench the filter cake immediately with a large volume of water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-2-methylphenol, which can often be used in the next step without further purification.

Data Summary: Hydrogenation

| Parameter | Value/Condition | Rationale & Citation |

| Starting Material | 2-Methyl-3-nitrophenol | Commercially available precursor. |

| Reagent | Hydrogen Gas (H₂) | Reducing agent. |

| Catalyst | 10% Palladium on Carbon | High-activity catalyst for nitro group reduction.[4] |

| Solvent | Anhydrous Ethanol | Good solubility for substrate, compatible with hydrogenation. |

| Pressure | ~40 psi | Sufficient for efficient reduction without high-pressure apparatus.[3] |

| Temperature | Room Temperature | Reaction is typically efficient at ambient temperatures. |

| Typical Yield | >95% | Catalytic hydrogenation is a high-yielding transformation. |

Final Step: N-tert-Butoxycarbonylation (Boc Protection)

The final step involves the protection of the amine functionality of 3-amino-2-methylphenol to form the target carbamate. The most common and robust method utilizes di-tert-butyl dicarbonate (Boc₂O).[1][8]

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a transient tetrahedral intermediate, which then collapses. The resulting tert-butyl carbonate is an unstable leaving group that decomposes into gaseous carbon dioxide and tert-butanol (or tert-butoxide if a base is used).[1][9][10]

Caption: Mechanism of N-Boc protection.

Experimental Protocol: Boc Protection

-

Dissolution: Dissolve 3-amino-2-methylphenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of THF and water.[8][11]

-

Base Addition: Add a base such as triethylamine (TEA, 1.1-1.5 eq) or sodium bicarbonate (if using an aqueous system).[8][12] The base neutralizes the protonated amine intermediate, driving the reaction forward.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.2 eq), either neat or as a solution in the reaction solvent.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary: Boc Protection

| Parameter | Value/Condition | Rationale & Citation |

| Starting Material | 3-Amino-2-methylphenol | Key intermediate from the reduction step. |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard, highly effective Boc-protecting agent.[1] |

| Base (optional) | Triethylamine (TEA), NaHCO₃ | Neutralizes acid byproduct, can accelerate the reaction.[8][10] |

| Solvent | THF, DCM, or aqueous mixtures | Common aprotic solvents that dissolve reagents well.[11][12] |

| Temperature | Room Temperature | Mild conditions are sufficient for this transformation. |

| Typical Yield | 85-95% | Boc protection is generally a high-yielding reaction. |

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step process. The foundational starting material, 2-methyl-3-nitrophenol, is converted to the key intermediate, 3-amino-2-methylphenol, via clean and efficient catalytic hydrogenation. Subsequent N-Boc protection with di-tert-butyl dicarbonate provides the final product in high yield. By understanding the rationale behind reagent selection and adhering to the detailed protocols and safety measures outlined in this guide, researchers can confidently and reproducibly synthesize this important chemical building block.

References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available at: [Link]

-

National Academy of Sciences. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). LCSS: PALLADIUM ON CARBON. Available at: [Link]

-

The Sarpong Group, University of California, Berkeley. Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. (2010). Available at: [Link]

-

Wikipedia. Tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. (2019). Available at: [Link]

-

University of California, Berkeley. Hydrogenation Standard Operating Procedure. Available at: [Link]

-

PrepChem.com. Preparation of 2-methyl-3-nitrophenol. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. rtong.people.ust.hk [rtong.people.ust.hk]

- 4. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 5. sarponggroup.com [sarponggroup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. honrel.com [honrel.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

The Strategic Utility of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis and potential applications of tert-butyl (3-hydroxy-4-methylphenyl)carbamate (Boc-5-amino-2-methylphenol), a versatile intermediate in organic chemistry. With its strategically positioned hydroxyl, Boc-protected amine, and methyl functionalities on an aromatic scaffold, this compound offers a unique combination of reactivity and selectivity. This document serves as a resource for researchers, chemists, and drug development professionals, detailing its synthesis, role as a nucleophile in substitution reactions, potential as a substrate in cross-coupling chemistry, and its controlled reactivity in electrophilic aromatic substitution. The causality behind experimental choices and detailed, actionable protocols are provided to empower chemists in leveraging this valuable building block for the synthesis of complex molecules, pharmaceutical intermediates, and novel chemical entities.

Introduction: A Multifunctional Building Block

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often hinge on the judicious choice of starting materials and intermediates. This compound is a prime example of a well-designed building block, offering multiple avenues for molecular elaboration. The presence of a Boc-protected amine and a phenolic hydroxyl group on the same aromatic ring presents a fascinating interplay of electronic and steric effects, which can be harnessed for selective chemical transformations.

The tert-butoxycarbonyl (Boc) group serves as a robust yet readily cleavable protecting group for the amine. This protection strategy is crucial for several reasons:

-

Modulation of Reactivity: The strongly activating and ortho, para-directing amino group is tempered by its conversion to a carbamate. This prevents undesirable side reactions such as polysubstitution in electrophilic aromatic substitutions and oxidation.

-

Enhanced Solubility: The Boc group often improves the solubility of the parent amine in common organic solvents, facilitating reaction setup and purification.

-

Orthogonal Protection: The acid-labile nature of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions but labile to bases or hydrogenolysis, enabling complex, multi-step syntheses.

The phenolic hydroxyl group, on the other hand, provides a handle for a different set of transformations, most notably O-alkylation, O-acylation, and participation in cross-coupling reactions. The interplay between these two functional groups, and the influence of the adjacent methyl group, are central themes in the synthetic applications of this molecule.

Synthesis of this compound

The most direct and widely employed synthesis of the title compound involves the selective N-acylation of 5-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc₂O).

Synthetic Workflow

Caption: Synthetic workflow for Boc-protection of 5-amino-2-methylphenol.

Detailed Experimental Protocol

This protocol is adapted from documented procedures in the patent literature[1][2].

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 5-Amino-2-methylphenol | 123.15 | 81.2 | 10.0 g |

| Di-tert-butyl dicarbonate | 218.25 | 89.3 (1.1 eq) | 19.5 g |

| Triethylamine | 101.19 | 122 (1.5 eq) | 16.9 mL |

| Tetrahydrofuran (THF) | - | - | 100 mL |

| Ethyl Acetate | - | - | As needed |

| Saturated Brine Solution | - | - | As needed |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Procedure:

-

To a solution of 5-amino-2-methylphenol (10.0 g, 81.2 mmol) and triethylamine (16.9 mL, 122 mmol) in tetrahydrofuran (75 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (19.5 g, 89.3 mmol) in tetrahydrofuran (25 mL) dropwise to the stirred, cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 15 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Expert Insights: The use of triethylamine as a base is crucial to neutralize the phenolic proton and the proton of the resulting carbamic acid, driving the reaction to completion. The reaction is typically clean, with the primary byproducts being tert-butanol and carbon dioxide, which are easily removed during workup.

Applications in Nucleophilic Aromatic Substitution

The phenolic hydroxyl group of this compound can be deprotonated with a suitable base to form a potent nucleophile. This phenoxide can then participate in nucleophilic aromatic substitution (SNAᵣ) reactions, particularly with electron-deficient aromatic systems.

Reaction with Electron-Deficient Heterocycles: A Case Study

A documented application involves the reaction of the title compound with 5-bromo-2-nitropyridine[3]. This reaction exemplifies the utility of the compound in constructing arylether linkages, which are common motifs in pharmaceuticals and agrochemicals.

Caption: Workflow for the SNAᵣ reaction with 5-bromo-2-nitropyridine.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| This compound | 223.27 | 14.1 (1.2 eq) | 3.14 g |

| 5-Bromo-2-nitropyridine | 202.99 | 11.7 | 2.38 g |

| Cesium Carbonate | 325.82 | 17.6 (1.5 eq) | 5.72 g |

| N,N-Dimethylformamide (DMF) | - | - | 25 mL |

Procedure:

-

Combine this compound (3.14 g, 14.1 mmol), 5-bromo-2-nitropyridine (2.38 g, 11.7 mmol), and cesium carbonate (5.72 g, 17.6 mmol) in N,N-dimethylformamide (25 mL).

-

Stir the mixture at room temperature for 15 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with water and saturated brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired arylether product.

Expert Insights: Cesium carbonate is an effective base for this transformation, as it is sufficiently basic to deprotonate the phenol without promoting side reactions and has good solubility in DMF. The nitro group on the pyridine ring is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, allowing the reaction to proceed under mild conditions.

Potential in Cross-Coupling Reactions

While specific examples for this compound are not prevalent in the literature, its structure is amenable to participation in cross-coupling reactions. The phenolic hydroxyl can be converted to a triflate or nonaflate, making it an excellent electrophile for Suzuki, Buchwald-Hartwig, and other palladium- or nickel-catalyzed cross-coupling reactions. Alternatively, the carbamate itself can sometimes act as a leaving group in nickel-catalyzed Suzuki-Miyaura couplings.

Representative Protocol: Suzuki-Miyaura Coupling of the Corresponding Aryl Trimetastibine

A plausible synthetic route would involve the conversion of the phenolic hydroxyl group to a triflate, followed by a standard Suzuki-Miyaura coupling.

Step 1: Triflation

Caption: Proposed workflow for the triflation of the title compound.

Step 2: Suzuki-Miyaura Coupling

Caption: Representative workflow for Suzuki-Miyaura coupling.

Expert Insights: The conversion to a triflate transforms the electron-rich phenolic oxygen into an excellent leaving group, enabling the oxidative addition of a low-valent palladium or nickel catalyst, which is the key initiating step of the cross-coupling catalytic cycle.

Regioselectivity in Electrophilic Aromatic Substitution

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr). Both the hydroxyl (-OH) and the N-Boc-amino (-NHBoc) groups are strong activating, ortho, para-directing groups. The methyl group (-CH₃) is also a weak activator and ortho, para-director.

The regiochemical outcome of an SEAr reaction on this substrate will be a result of the synergistic and competing directing effects of these three groups, as well as steric hindrance.

-

-OH group: Directs to positions 2 and 6.

-

-NHBoc group: Directs to positions 2 and 4 (relative to its own position).

-

-CH₃ group: Directs to positions 2 and 6 (relative to its own position).

Considering the positions on the ring:

-

Position 2: Activated by both the -OH and -NHBoc groups.

-

Position 6: Activated by the -OH and -CH₃ groups.

-

Position 5: Activated by the -NHBoc group.

The position ortho to the powerful hydroxyl directing group (position 2) is highly activated. However, this position is also sterically hindered by the adjacent bulky -NHBoc group. The position ortho to the -NHBoc group (position 2) is also activated, but again, sterically congested. The position para to the -NHBoc group is occupied by the methyl group. The position ortho to the methyl group and meta to the -NHBoc group (position 5) is activated by the -NHBoc group.

Therefore, electrophilic attack is most likely to occur at position 6 , which is ortho to the hydroxyl group and meta to the -NHBoc group, representing a balance of strong electronic activation from the hydroxyl group and manageable steric hindrance. Position 2 is also a possibility, but likely to be a minor product due to greater steric hindrance.

Representative Protocol: Bromination

A representative protocol for the bromination of this substrate would likely use a mild brominating agent to avoid over-reaction.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) |

| This compound | 223.27 |

| N-Bromosuccinimide (NBS) | 177.98 |

| Acetonitrile or Dichloromethane | - |

Procedure:

-

Dissolve this compound in a suitable solvent like acetonitrile or dichloromethane at 0°C.

-

Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.

-

Allow the reaction to proceed at 0°C to room temperature while monitoring by TLC.

-

Upon completion, perform an aqueous workup to remove succinimide.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography to isolate the brominated product, expected to be predominantly the 6-bromo isomer.

Conclusion

This compound is a strategically valuable intermediate in organic synthesis. Its synthesis is straightforward, and its functional groups are poised for a variety of selective transformations. The Boc-protected amine allows for controlled electrophilic substitution and provides a latent amino group that can be revealed at a later synthetic stage. The phenolic hydroxyl group serves as a versatile handle for nucleophilic substitutions and can be modified for participation in cross-coupling reactions. The insights and protocols provided in this guide are intended to facilitate the broader application of this compound in the synthesis of complex organic molecules, ultimately accelerating innovation in drug discovery and materials science.

References

- Oguro, et al. (2012). Fused Heterocycle Derivatives. U.S. Patent No. 8,304,551. Washington, DC: U.S.

Sources

The Strategic Utility of tert-Butyl (3-hydroxy-4-methylphenyl)carbamate in the Synthesis of Bioactive Molecules: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Building Block

In the intricate world of medicinal chemistry and drug discovery, the identification and strategic deployment of versatile chemical building blocks are paramount to the successful synthesis of novel therapeutic agents. Among these, tert-butyl (3-hydroxy-4-methylphenyl)carbamate has emerged as a valuable scaffold, offering a unique combination of functionalities that can be artfully manipulated to construct complex bioactive molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the development of targeted therapies, with a particular focus on the inhibition of the Janus kinase (JAK) family of enzymes. For researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource, elucidating the causality behind experimental choices and providing a framework for the rational design of next-generation therapeutics.

Core Characteristics of this compound

This compound is a substituted aromatic compound featuring a trifecta of key functional groups: a phenolic hydroxyl group, a methyl group, and a tert-butoxycarbonyl (Boc)-protected amine. This specific arrangement of functionalities on the phenyl ring provides a powerful platform for synthetic diversification.

| Property | Value | Source |

| CAS Number | 345893-26-7 | |

| Molecular Formula | C₁₂H₁₇NO₃ | |

| Molecular Weight | 223.27 g/mol | |

| Appearance | White to off-white solid | Generic Material Property |

| Storage | 2-8°C, sealed in a dry, dark place |

The strategic importance of this building block lies in the orthogonal reactivity of its functional groups. The Boc-protected amine is temporarily deactivated, allowing for selective reactions at other positions of the molecule.[1] The phenolic hydroxyl group can undergo a variety of transformations, such as etherification or esterification, to introduce diverse side chains. The methyl group, while seemingly simple, can influence the electronic properties and steric environment of the ring, potentially impacting binding affinity and metabolic stability of the final bioactive molecule.

Synthesis of the Building Block: A Protocol Grounded in Expertise

The synthesis of this compound typically starts from the commercially available 3-amino-4-methylphenol. The key transformation is the selective protection of the amino group as a tert-butyl carbamate. This is a crucial step that masks the nucleophilicity of the amine, thereby enabling subsequent modifications at other sites.[]

Experimental Protocol: N-tert-Butoxycarbonylation of 3-Amino-4-methylphenol

This protocol is adapted from established methods for the Boc-protection of aminophenols.[3]

Objective: To synthesize this compound with high yield and purity.

Materials:

-

3-Amino-4-methylphenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylphenol (1.0 equivalent) in anhydrous THF.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base scavenges the acidic proton generated during the reaction.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in THF to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any unreacted acidic or basic species.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents potential oxidation of the phenol.

-

Anhydrous Solvent: Boc₂O can react with water, so anhydrous conditions are preferred for optimal yield.

-

Non-nucleophilic Base: A non-nucleophilic base like triethylamine is used to avoid competing reactions with the electrophilic Boc₂O.

-

Low Temperature Addition: The reaction is exothermic; slow addition at 0 °C prevents potential side reactions and decomposition of the product.

Application in Bioactive Molecule Synthesis: The Case of Janus Kinase (JAK) Inhibitors

The 3-amino-4-methylphenol scaffold is a key structural motif in a class of highly successful therapeutic agents known as Janus kinase (JAK) inhibitors.[][3] These small molecules interfere with the JAK-STAT signaling pathway, which plays a crucial role in the immune response and is implicated in various autoimmune diseases and cancers.[][4]

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors.[] Dysregulation of this pathway is a hallmark of many inflammatory and autoimmune disorders, such as rheumatoid arthritis and psoriasis.[][5]

Caption: The JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.

Synthetic Workflow: From Building Block to Bioactive Molecule

The synthesis of many JAK inhibitors involves the coupling of a heterocyclic core with a substituted amine. This compound serves as a precursor to the crucial 3-amino-4-methylphenol moiety found in these inhibitors.

Caption: A generalized synthetic workflow utilizing the title building block.

The Boc protecting group is typically removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the free amine, which can then be coupled with the heterocyclic core of the target molecule.

Structure-Activity Relationship (SAR) Insights

The 3-hydroxy-4-methylphenyl moiety plays a critical role in the bioactivity of the resulting inhibitors. The phenolic hydroxyl can form key hydrogen bond interactions within the ATP-binding pocket of the JAK enzyme.[6] The methyl group can provide favorable van der Waals interactions and influence the overall conformation of the inhibitor, contributing to its potency and selectivity.[6]

| Compound | Target | IC₅₀ (nM) | Key Structural Feature |

| Tofacitinib | JAK1/3 | 1 / 1 | 3-Amino-4-methylpiperidine scaffold |

| Ruxolitinib | JAK1/2 | 3.3 / 2.8 | 3-Amino-4-methylpyrazole scaffold |

| Covalent JAK3 Inhibitor (e.g., Compound 9) | JAK3 | Covalent | Cysteine-reactive warhead |

Note: The table presents data for representative JAK inhibitors to illustrate the importance of the aminomethyl scaffold, which is analogous to the 3-amino-4-methylphenol core.[3][4]

Trustworthiness and Self-Validation in Protocols

The reliability of any synthetic protocol hinges on its reproducibility. The described synthesis of this compound is based on a well-established and robust chemical transformation – the Boc protection of amines. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity. The straightforward nature of the reaction and the stability of the product contribute to the trustworthiness of this building block in multi-step syntheses.

Conclusion: A Cornerstone for Future Drug Discovery

This compound represents more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its carefully orchestrated arrangement of functional groups provides medicinal chemists with a versatile tool to explore chemical space and develop novel therapeutics. The successful application of the underlying 3-amino-4-methylphenol scaffold in clinically approved drugs like Tofacitinib underscores the immense potential of this building block. As our understanding of disease biology continues to evolve, the strategic use of such well-characterized and adaptable building blocks will undoubtedly remain a cornerstone of innovation in drug discovery.

References

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). Molecules. [Link]

-

Development of Selective Covalent Janus Kinase 3 Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Carbamate Protective Groups. Chem-Station. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

-

3D-QSAR study on JAK inhibitors. Cresset Group. [Link]

-

Finding new scaffolds of JAK3 inhibitors in public database: 3D-QSAR models & shape-based screening. PubMed. [Link]

-

The JAK inhibitor tofacitinib regulates synovitis through inhibition of interferon-γ and interleukin-17 production by human CD4+ T cells. PubMed. [Link]

Sources

- 1. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Finding new scaffolds of JAK3 inhibitors in public database: 3D-QSAR models & shape-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cresset-group.com [cresset-group.com]

The Reactivity of the Hydroxyl Group in Tert-butyl (3-hydroxy-4-methylphenyl)carbamate: A Guide for Synthetic Strategy and Application

An In-depth Technical Guide for Drug Development Professionals

Abstract

Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science, primarily serving as a versatile building block. Its synthetic utility is largely dictated by the reactivity of its two key functional groups: the N-Boc protected amine and the phenolic hydroxyl group. This technical guide provides an in-depth analysis of the hydroxyl group's reactivity, offering a framework for researchers to strategically manipulate this moiety. We will explore the intricate interplay of electronic and steric factors that govern its behavior in key synthetic transformations, including O-alkylation, O-acylation, and oxidation. This document provides field-proven, step-by-step protocols, mechanistic insights, and predictive data to empower scientists in the rational design of novel compounds and synthetic pathways.

Introduction

The design of complex pharmaceutical agents often relies on the use of well-defined molecular scaffolds that allow for predictable and selective chemical modification. This compound represents such a scaffold, incorporating a phenol, a protected aniline, and a methyl group. The phenolic hydroxyl group is a particularly valuable handle for synthetic diversification. Its acidity, nucleophilicity upon deprotonation, and ability to direct electrophilic aromatic substitution are cornerstone properties in organic synthesis.[1]

However, the reactivity of this hydroxyl group is not considered in isolation. It is modulated by the electronic contributions of the N-tert-butoxycarbonyl (N-Boc) and methyl substituents on the aromatic ring, as well as steric constraints. Understanding these influences is paramount for achieving high-yield, chemoselective transformations and avoiding undesired side reactions. This guide serves as a senior application scientist's perspective on harnessing the hydroxyl group's potential, moving beyond simple reaction lists to explain the causality behind experimental design and protocol optimization.

Chapter 1: Molecular Structure and Physicochemical Properties

The foundation of predicting chemical reactivity lies in a thorough understanding of the molecule's structure. The subject compound features a phenol ring substituted at the 3, 4, and 1 positions (relative to the hydroxyl group).

-

Phenolic Hydroxyl (-OH): The primary site of reactivity discussed herein. Its properties are characteristic of phenols, including moderate acidity and the ability of its oxygen lone pairs to donate electron density into the aromatic π-system.[2]

-

Methyl Group (-CH₃): Located ortho to the hydroxyl group, this alkyl substituent is a weak electron-donating group through induction and hyperconjugation. It also imparts a degree of steric hindrance around the hydroxyl group.

-

N-Boc Group (-NHCO₂tBu): Positioned meta to the hydroxyl group. The carbamate functionality has a dual electronic nature. The nitrogen atom's lone pair can donate into the ring via resonance, while the adjacent carbonyl group is strongly electron-withdrawing.[3] The bulky tert-butyl group is a significant steric feature.[4]

Caption: Annotated structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₃ | [5] |

| Molecular Weight | 223.27 g/mol | [5] |

| Appearance | Solid | [6] |

| pKa (Phenolic H) | ~10 (Estimated) | [7] |

| H-Bond Donors | 2 | [8] |